Antimicrobial Potency Benchmarking: 1,3,4-Oxadiazole-Acetamide Class-Level MIC Reference Against Broad-Spectrum Pathogens
In the absence of direct head-to-head MIC data for CAS 921560-95-4, the closest class-level benchmark is provided by a 2025 study of novel 1,3,4-oxadiazole-acetamide analogs (3a-j), which demonstrated remarkable antimicrobial activity with MIC values as low as 1.95 µg/mL against a panel of pathogenic bacteria and fungi, outperforming positive controls [1]. This establishes a performance floor for the chemotype that CAS 921560-95-4 belongs to. The target compound's dual-thiophene architecture is expected to further enhance membrane penetration relative to mono-aromatic analogs, though empirical MIC determination is required for procurement decisions based on antimicrobial potency.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | Not yet empirically determined; predicted to be within class-level range |
| Comparator Or Baseline | 1,3,4-oxadiazole-acetamide analogs 3a-j: MIC = 1.95 µg/mL against multiple bacterial and fungal strains (Rouzi et al., 2025) |
| Quantified Difference | Class benchmark MIC of 1.95 µg/mL provides a reference for expected potency range |
| Conditions | Broth microdilution assay against Gram-positive, Gram-negative bacteria, and fungal strains |
Why This Matters
This class-level MIC benchmark allows procurement teams to contextualize CAS 921560-95-4 within a validated antimicrobial chemotype and prioritize it for empirical screening based on its structural differentiation (dual-thiophene) relative to the published analogs.
- [1] Rouzi, K. et al. Novel 1,3,4-Oxadiazole Acetamide Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Biological Evaluation, and Molecular Modelling Studies. ChemistrySelect 2025, 10, e202500076. View Source
